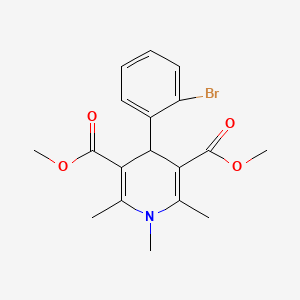
Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(2-Bromphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist eine chemische Verbindung, die zur Klasse der Dihydropyridine gehört. Dihydropyridine sind für ihre breite Palette an biologischen Aktivitäten bekannt, insbesondere als Kalziumkanalblocker.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dimethyl 4-(2-Bromphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet typischerweise die Hantzsch-Reaktion, eine Mehrkomponentenreaktion. Die Reaktion beinhaltet die Kondensation eines Aldehyds, eines β-Ketoesters und von Ammoniak oder einem Ammoniumsalz. Die spezifischen Bedingungen für die Synthese dieser Verbindung umfassen:
Reaktanten: 2-Brombenzaldehyd, Methylacetoacetat und Ammoniumacetat.
Lösungsmittel: Ethanol oder Methanol.
Temperatur: Rückflussbedingungen (ca. 78-80 °C).
Zeit: Mehrere Stunden, um die Reaktion abzuschließen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batchreaktoren: Für kontrollierte Reaktionsbedingungen.
Reinigung: Unter Verwendung von Umkristallisations- oder Chromatographietechniken, um ein Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Dimethyl 4-(2-Bromphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Kann zu Pyridinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zur Bildung von Tetrahydropyridinderivaten führen.
Substitution: Das Bromatom kann in nukleophilen Substitutionsreaktionen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden eingesetzt.
Hauptprodukte
Oxidation: Pyridinderivate.
Reduktion: Tetrahydropyridinderivate.
Substitution: Verschiedene substituierte Dihydropyridinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(2-Bromphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Kalziumkanalblocker untersucht, der zelluläre Prozesse beeinflussen kann.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen aufgrund seiner Kalziumkanalblockiereigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Dimethyl 4-(2-Bromphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet seine Wechselwirkung mit Kalziumkanälen. Die Verbindung bindet an die L-Typ-Kalziumkanäle und hemmt den Einstrom von Kalziumionen in die Zellen. Dies führt zu einer Abnahme des intrazellulären Kalziumspiegels, was zur Entspannung der glatten Muskelzellen und Vasodilatation führt. Die molekularen Ziele umfassen die α1-Untereinheit der L-Typ-Kalziumkanäle, und die beteiligten Pfade stehen im Zusammenhang mit der Kalziumsignalisierung und der Muskelkontraktion.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifedipin: Ein weiteres Dihydropyridinderivat, das als Kalziumkanalblocker verwendet wird.
Amlodipin: Ein weit verbreitetes Antihypertensivum.
Felodipin: Bekannt für seine lang anhaltende Wirkung bei der Behandlung von Bluthochdruck.
Einzigartigkeit
Dimethyl 4-(2-Bromphenyl)-1,2,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das weiter funktionalisiert werden kann, um eine Vielzahl von Derivaten zu erzeugen. Dies macht es zu einer vielseitigen Verbindung für synthetische Chemiker und Forscher, die neue therapeutische Wirkstoffe erforschen.
Eigenschaften
Molekularformel |
C18H20BrNO4 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |
InChI-Schlüssel |
FGRNSTBXGCLTKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















